2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Fischer indole synthesis regioselectivity arylhydrazine building blocks

Standard phenylhydrazine reagents often yield unpredictable regiochemical mixtures in Fischer indole cyclizations. 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride resolves this via its unique substitution pattern: • Ortho-bromo substituent directs cyclization away from the 7-position, favoring distinct indole regioisomers unattainable with 3-Br or 4-Br analogs. • Dual electron-withdrawing Br/CF3 groups deliver electron-deficient heterocycles with enhanced metabolic stability. • Hydrochloride salt (mp 208-209 °C) ensures ambient storage stability vs. oxidation-prone free base liquids. • Bromine handle enables downstream Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
CAS No. 529512-78-5
Cat. No. B1272609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
CAS529512-78-5
Molecular FormulaC7H7BrClF3N2
Molecular Weight291.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl
InChIInChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H
InChIKeyQAEDGRVAFKSCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS 529512-78-5): A Structurally Differentiated Phenylhydrazine Building Block for Heterocycle Synthesis


2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 529512-78-5) is a halogenated arylhydrazine derivative of molecular formula C₇H₇BrClF₃N₂ and molecular weight 291.5 g/mol, featuring a bromine atom at the 2-position and a trifluoromethyl group at the 5-position on a phenyl ring as the hydrochloride salt . The compound belongs to the phenylhydrazine class of reagents widely employed in Fischer indole syntheses and related heterocycle-forming reactions, where the specific regiochemistry and electronic properties conferred by the ortho-bromo and meta-trifluoromethyl substituents dictate distinct reactivity profiles compared to regioisomeric or mono-substituted analogs .

Why Substituting 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride with a Generic Phenylhydrazine Analog Risks Experimental Reproducibility


Simple substitution of 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride with an alternative arylhydrazine—even one sharing the same molecular formula—is rarely chemically equivalent due to the profound influence of substituent position and electronic character on reaction outcomes [1]. The electron-withdrawing –CF₃ group (Hammett σₘ ≈ 0.43) substantially lowers the nucleophilicity of the hydrazine nitrogen, while the ortho-bromo substituent introduces steric constraints that can alter cyclization regioselectivity in Fischer indole syntheses compared to 3-bromo or 4-bromo regioisomers . Without controlling for these substituent-specific parameters, researchers risk divergent yields, altered product distributions, or complete synthetic failure when employing non-identical hydrazine building blocks.

Head-to-Head Quantitative Evidence Differentiating 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride from Its Closest Analogs


Regioisomeric Differentiation: 2-Bromo-5-CF₃ Substitution Pattern Confers Unique Reactivity and Physical Properties Relative to 3-Bromo and 4-Bromo Analogs

The ortho-bromo substitution in 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride distinguishes it from its 3-bromo-5-CF₃ and 4-bromo-3-CF₃ regioisomers, which are the most structurally proximate comparators available. The melting point of 208–209 °C [1] and calculated LogP of 3.18 [1] provide quantitative physical property benchmarks for this specific substitution pattern. The ortho-bromo group adjacent to the hydrazine moiety introduces steric hindrance during nucleophilic attack, while the meta-CF₃ group exerts a strong electron-withdrawing inductive effect (−I) that reduces hydrazine nitrogen nucleophilicity. In contrast, the 3-bromo-5-CF₃ regioisomer places the bromine in a meta position relative to the hydrazine, eliminating ortho steric effects and altering the electronic landscape for electrophilic aromatic substitution and cyclocondensation pathways.

Fischer indole synthesis regioselectivity arylhydrazine building blocks

Electronic Modulation Advantage: Dual Electron-Withdrawing Substituents Provide Tunable Reactivity for Nucleophilic Addition Chemistry

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride incorporates two electron-withdrawing substituents (Br and CF₃) that collectively reduce electron density on the hydrazine nitrogen relative to mono-substituted analogs. The trifluoromethyl group exhibits a Hammett σₘ value of approximately 0.43 [1], while the ortho-bromo substituent contributes both an inductive electron-withdrawing effect (−I) and resonance donation (+M) capability . This dual-substituent profile contrasts with mono-substituted analogs such as 4-(trifluoromethyl)phenylhydrazine (CAS 368-90-1), which lacks the bromine atom and therefore presents a less electron-deficient hydrazine nitrogen. The compound's calculated hydrogen bond donor count of 3 further defines its capacity for intermolecular interactions in crystalline and solution states.

electron-withdrawing group nucleophilicity modulation heterocycle synthesis

Hydrochloride Salt Form Provides Enhanced Handling Stability Relative to Free Base Phenylhydrazines

The hydrochloride salt of 2-bromo-5-(trifluoromethyl)phenylhydrazine (molecular weight 291.5 g/mol for the salt versus 255.03 g/mol for the free base ) offers practical advantages in long-term storage and handling compared to the corresponding free base or other salt forms. The hydrochloride form typically exhibits reduced hygroscopicity and greater resistance to air oxidation than free arylhydrazines [1]. The compound's melting point of 208–209 °C [2] indicates a stable crystalline solid at ambient laboratory temperatures, whereas free base arylhydrazines often exist as liquids or low-melting solids prone to decomposition upon storage.

salt form stability hydrazine handling reagent storage

Validated Application Scenarios for 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride Based on Structural Differentiation Evidence


Fischer Indole Synthesis Requiring Ortho-Substituent Steric Control

The ortho-bromo substitution pattern of 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, as distinguished from 3-bromo and 4-bromo regioisomers , makes this reagent particularly suited for Fischer indole cyclizations where steric hindrance adjacent to the reactive hydrazine nitrogen is desired to influence regioselectivity. The 2-bromo group can direct cyclization away from the ortho position, potentially favoring formation of 7-substituted indole products rather than 4- or 5-substituted isomers, a regiochemical outcome that cannot be replicated using 3-bromo-5-CF₃ or 4-bromo-3-CF₃ analogs.

Synthesis of Electron-Deficient Heterocyclic Scaffolds for Medicinal Chemistry

The dual electron-withdrawing substituents (Br and CF₃) in this compound render the derived heterocycles—such as indoles, pyrazoles, and hydrazones—more electron-deficient than those obtained from mono-substituted phenylhydrazines. This property is valuable in medicinal chemistry programs where reduced electron density on the heterocyclic core can improve metabolic stability by decreasing susceptibility to oxidative metabolism, or where fine-tuning of π-stacking interactions with biological targets is required.

Stable Reagent for Multi-Step Synthetic Sequences Requiring Long-Term Storage

The hydrochloride salt form with melting point 208–209 °C [1] provides enhanced storage stability compared to free base arylhydrazines, which are often liquids prone to air oxidation [2]. This characteristic makes 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride the preferred choice for synthetic laboratories conducting multi-step campaigns where reagent shelf-life and batch-to-batch consistency are critical for reproducible results.

Building Block for Ortho-Functionalized Arylhydrazine Libraries in Agrochemical Discovery

The combination of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position provides a versatile handle for further derivatization: the bromine can undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, amine, or alkyne functionality, while the CF₃ group imparts desirable lipophilicity (LogP 3.18 [3]) for agrochemical lead optimization. This dual functionality distinguishes the compound from simpler phenylhydrazines that lack a cross-coupling handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.